molecular formula C11H10N2O B1381236 1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde CAS No. 1159830-71-3

1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1381236
CAS No.: 1159830-71-3
M. Wt: 186.21 g/mol
InChI Key: LCCRZIUVUDSELH-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a 2-methylphenyl group attached to the pyrazole ring, with an aldehyde functional group at the 5-position

Preparation Methods

The synthesis of 1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones derived from 2-methylphenylhydrazine and α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods ensure consistent quality and higher yields, making the compound more accessible for various applications.

Chemical Reactions Analysis

1-(2-Methylphenyl)-1H-pyrazole-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, while reduction yields 1-(2-methylphenyl)-1H-pyrazole-5-methanol.

Scientific Research Applications

1-(2-Methylphenyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug discovery and development. Its structural features make it a candidate for designing new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s precise mode of action.

Comparison with Similar Compounds

1-(2-Methylphenyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrazole-5-carbaldehyde: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    1-(2-Chlorophenyl)-1H-pyrazole-5-carbaldehyde: Contains a chlorine atom instead of a methyl group, potentially altering its chemical properties and applications.

    1-(2-Methylphenyl)-1H-pyrazole-3-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methylphenyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-4-2-3-5-11(9)13-10(8-14)6-7-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCRZIUVUDSELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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